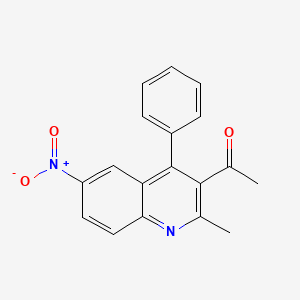
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone
Overview
Description
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a methyl group, a nitro group, and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone typically involves the reaction of ortho-nitro amino benzophenone with acetylacetone in the presence of ortho-phosphoric acid as a catalyst in ethanol . The nitro function of the compound can be reduced using zinc dust and ammonium chloride to form the corresponding amine, which can then be further modified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like zinc dust and ammonium chloride.
Substitution: The amine derivative can undergo substitution reactions with various sulfonyl chlorides to form arylsulfonamides.
Common Reagents and Conditions
Reduction: Zinc dust and ammonium chloride in ethanol.
Substitution: Various substituted sulfonyl chlorides in the presence of appropriate solvents.
Major Products Formed
Reduction: 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone.
Substitution: Arylsulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of compounds with α-glucosidase and α-amylase inhibitory activities, which are relevant for the treatment of type II diabetes.
Antimicrobial Activity: Derivatives of this compound have shown significant antibacterial and antifungal activities.
Antioxidant Properties: Some derivatives exhibit notable antioxidant activities, making them potential candidates for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its α-glucosidase and α-amylase inhibitory activities are attributed to the formation of stable ligand-receptor complexes, which prevent the enzymes from catalyzing the breakdown of carbohydrates . This inhibition helps in managing blood glucose levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-methyl-4-phenylquinoline: A closely related compound with similar structural features.
Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines: These compounds share the quinoline core and exhibit similar biological activities.
Uniqueness
1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in the synthesis of diverse bioactive molecules .
Properties
IUPAC Name |
1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(20(22)23)8-9-16(15)19-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIPPSXNVGKKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319969 | |
| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312750-41-7 | |
| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


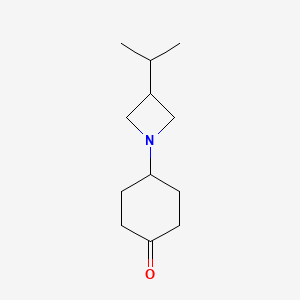
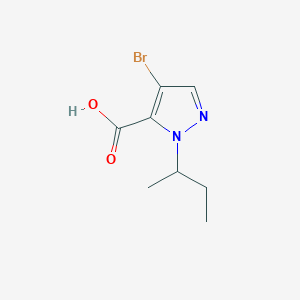
![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)
![1-(morpholin-4-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2618948.png)
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/new.no-structure.jpg)
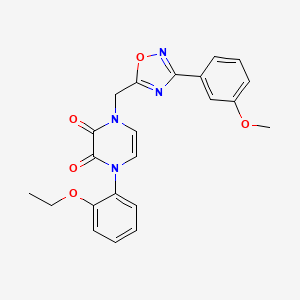
![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)
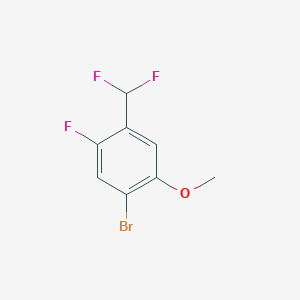
![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
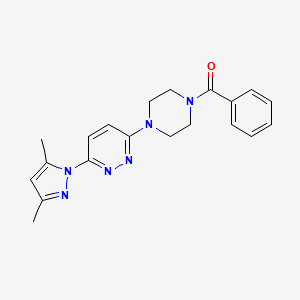
![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)
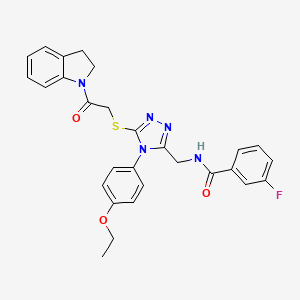
![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)
